7-Chloro-5-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

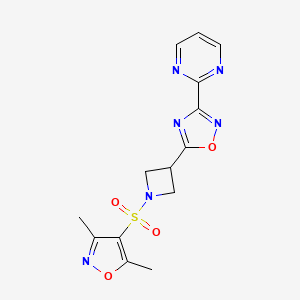

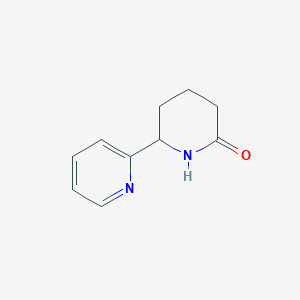

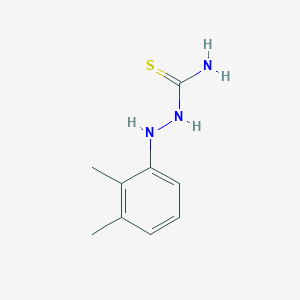

7-Chloro-5-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazole is a chemical compound with the molecular formula C10H9ClN4O4 . It has a molecular weight of 284.66 .

Molecular Structure Analysis

The molecular structure of 7-Chloro-5-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazole consists of a benzoxadiazole core, which is a type of heterocyclic compound. This core is substituted with a chloro group at the 7-position, a morpholin-4-yl group at the 5-position, and a nitro group at the 4-position .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Chloro-5-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazole, such as its boiling point, melting point, and density, are not specified in the sources I found .Aplicaciones Científicas De Investigación

Synthesis and Bioevaluation

A Simple and Efficient Synthesis of Benzimidazoles

Derivatives containing the morpholine skeleton, such as 2-(aryl)-6-morpholin-4-yl(or 4-methylpiperazin-1-yl)-1H-benzimidazole, were synthesized for evaluating in vitro antioxidant activities and glucosidase inhibitors. These compounds showed high antioxidant and α-glucosidase inhibitory potential, indicating their potential for therapeutic use in oxidative stress-related diseases and diabetes management (Özil, Parlak, & Baltaş, 2018).

Anticancer Activities

Cytotoxicity and DNA Damage Detection

A study focused on the cytotoxic and antiproliferative activity of a quinazoline derivative, showing significant efficacy against human tumor cell line HeLa. This compound also demonstrated interaction with DNA without causing damage under in vitro conditions, highlighting its potential as an anticancer drug (Ovádeková et al., 2005).

Antimicrobial and Anti-inflammatory Applications

Antimicrobial Activity of Chloronitro-Substituted Benzofurazanes and Benzofuroxanes

New compounds synthesized through the reaction of morpholine with chloronitro-substituted benzofurazanes and -furoxanes exhibited high antibacterial and antimycotic activities, showcasing their utility in combating pathogenic microorganisms (Galkina et al., 2017).

Anti-inflammatory Activity of Benzimidazole Derivatives

A series of 1-{(5-substituted-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazoles were synthesized and evaluated for anti-inflammatory activity using the carrageenan-induced rat paw edema test. Some compounds showed significant COX-2 inhibition and reduced ulcerogenic profile, indicating their potential as anti-inflammatory agents (Rathore et al., 2017).

Membrane Asymmetry and Lipid Bilayer Studies

Fluorescence Assay for Phospholipid Membrane Asymmetry

The study developed a method for chemically modifying NBD-labeled lipids in artificial and biological membranes, providing insights into lipid transport and membrane structure. This method can measure transverse-membrane asymmetry in vesicles, contributing to biochemical investigations including phospholipid translocase activity (McIntyre & Sleight, 1991).

Propiedades

IUPAC Name |

7-chloro-5-morpholin-4-yl-4-nitro-2,1,3-benzoxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O4/c11-6-5-7(14-1-3-18-4-2-14)10(15(16)17)9-8(6)12-19-13-9/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDVLESKXQDBPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-5-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-chloroethyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2999762.png)

![N-(2,5-dimethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2999763.png)

![N-(sec-butyl)-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2999764.png)

![2-hydroxy-9-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2999771.png)

![7-Methyl-2-prop-2-enoyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B2999779.png)